(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

Catalog No.
S685577
CAS No.
40648-92-8
M.F
C16H20ClN
M. Wt
261.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

CAS Number

40648-92-8

Product Name

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

IUPAC Name

(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride

Molecular Formula

C16H20ClN

Molecular Weight

261.79 g/mol

InChI

InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1

InChI Key

ZBQCLJZOKDRAOW-IODNYQNNSA-N

SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2.Cl

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride, with the chemical formula C₁₆H₂₀ClN and a molecular weight of approximately 261.79 g/mol, is a chiral amine compound. It is characterized by its two (S)-1-phenylethyl groups attached to a nitrogen atom, making it a useful building block in asymmetric synthesis. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it more stable for various applications .

Typical of amines, including:

  • Acylation: (-)-Bis[(S)-1-phenylethyl]amine hydrochloride can react with acyl chlorides to form amides.
  • Alkylation: It can undergo alkylation reactions to form quaternary ammonium salts.
  • Formation of Ligands: This compound can be utilized to synthesize phosphoramidite ligands, which are important in catalysis and organic synthesis .

The synthesis of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis often begins with (S)-1-phenylethylamine as a precursor.
  • Reaction Conditions: The reaction may be conducted under inert conditions to prevent oxidation or hydrolysis.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride has several notable applications:

  • Chiral Ligands: It is used in asymmetric synthesis as a chiral ligand in various catalytic processes.
  • Pharmaceutical Synthesis: The compound serves as an intermediate in the production of pharmaceuticals that require specific stereochemistry.
  • Research Tool: It is utilized in studies focusing on chiral recognition and enantioselectivity in

Interaction studies involving (-)-Bis[(S)-1-phenylethyl]amine hydrochloride primarily focus on its efficacy as a ligand in catalytic systems. These studies aim to understand how it interacts with metal catalysts and other substrates to enhance reaction yields and selectivity. Additionally, investigations into its interaction with biological systems are ongoing but not extensively documented .

Several compounds share structural similarities with (-)-Bis[(S)-1-phenylethyl]amine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
(S)-1-PhenylethylamineC₁₄H₁₅NA simpler structure lacking the bis-substitution
(R)-2,2'-BinaphthoylphosphoramiditeC₂₁H₁₉NA more complex ligand used specifically in catalysis
(R,S)-1,2-DiphenylethylenediamineC₁₈H₂₂N₂Contains two amine functionalities but lacks chirality

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride stands out due to its specific chiral configuration and dual phenylethyl groups, making it particularly effective for applications requiring high enantioselectivity .

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride possesses a well-defined chemical identity characterized by multiple systematic and common nomenclature conventions. The compound is officially designated with the Chemical Abstracts Service registry number 40648-92-8, establishing its unique position in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is (1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine hydrochloride, reflecting the absolute stereochemical configuration at both chiral centers.

The molecular structure consists of two (S)-1-phenylethyl groups connected through a secondary amine linkage, subsequently protonated and paired with a chloride counterion to form the hydrochloride salt. The molecular formula C16H20ClN corresponds to a molecular weight of 261.79 grams per mole. Alternative nomenclature includes designations such as (S,S)-(-)-bis(α-methylbenzyl)amine hydrochloride and bis[(αS)-α-methylphenylmethyl]amine hydrochloride, each emphasizing different aspects of the molecular architecture.

The compound exhibits distinctive physical properties that facilitate its identification and handling. It appears as a white to almost white crystalline powder with a melting point range of 261-263°C. The specific optical rotation is reported as [α]20/D -73° (c=3, ethanol), confirming the negative optical rotation that defines the (-)-enantiomer. This optical activity serves as a crucial diagnostic tool for verifying the stereochemical purity and identity of the compound.

Spectroscopic characterization reveals diagnostic features consistent with the proposed structure. The compound demonstrates characteristic Nuclear Magnetic Resonance spectral patterns that confirm the presence of both aromatic and aliphatic proton environments, while mass spectrometric analysis supports the molecular ion peak corresponding to the expected molecular weight. The InChI key ZBQCLJZOKDRAOW-IODNYQNNSA-N provides a unique digital fingerprint for computational identification and database searches.

Historical Context in Synthetic Organic Chemistry

The development of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride as a synthetically valuable compound traces its origins to the broader evolution of asymmetric synthesis methodologies in the latter half of the twentieth century. The recognition of chirality's fundamental importance in molecular behavior, particularly in biological systems, drove the systematic exploration of chiral auxiliaries and resolving agents capable of inducing or separating stereoisomers with high efficiency.

Early synthetic approaches to bis(α-methylbenzyl)amine derivatives relied primarily on classical resolution techniques, where racemic mixtures were separated through the formation of diastereomeric salts with chiral acids. These methods, while effective, suffered from inherent limitations in atom economy and required multiple recrystallization steps to achieve acceptable enantiomeric purity. The development of more sophisticated synthetic strategies represented a significant advancement in the field of asymmetric synthesis.

Catalytic asymmetric reduction emerged as a particularly powerful approach for accessing enantiomerically pure bis(phenylethyl)amine derivatives. The implementation of rhodium-catalyzed hydrogenation using chiral diphosphine ligands achieved remarkable enantioselectivities, with some procedures yielding the desired (S,S)-configuration with optical purities exceeding 99%. This represented a substantial improvement over earlier chemical reduction methods that typically provided enantiomeric excesses in the range of 70-74%.

The evolution of preparative methodologies also encompassed improvements to existing catalytic hydrogenation procedures. Minor modifications to original protocols enhanced both yield and stereoselectivity, while the introduction of alternative reduction systems expanded the synthetic toolbox available to practitioners. These developments reflected the ongoing refinement of asymmetric synthesis techniques and the continuous quest for more efficient and selective transformations.

Recrystallization techniques played a crucial role in achieving high enantiomeric purity from enriched material. The formation of hydrochloride salts from water or benzoate salts from isopropanol enabled the purification of optically active material to enantiomerically pure standards. These purification protocols became standardized procedures that remain relevant in contemporary synthetic practice.

Significance in Asymmetric Synthesis

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride occupies a central position in asymmetric synthesis due to its exceptional versatility as a chiral auxiliary and building block for more complex stereochemically defined molecules. The compound serves multiple critical functions in synthetic organic chemistry, ranging from direct applications as a resolving agent to sophisticated roles in catalytic asymmetric transformations.

One of the most significant applications involves the preparation of phosphoramidite ligands, particularly the synthesis of (R)-2,2′-binaphthoyl-(S,S)-di(1-phenylethyl)aminoylphosphine. This ligand system has proven exceptionally effective in asymmetric catalysis, challenging traditional assumptions about the necessity of rigid bidentate coordination for achieving high stereocontrol. The preparation involves the reaction of lithiated (-)-bis[(S)-1-phenylethyl]amine with (R)-(-)-1,1′-binaphthyl-2,2′-dioxychlorophosphine under carefully controlled conditions.

The synthesis protocol demonstrates the compound's utility in complex ligand preparation. Treatment of (-)-bis[(S)-1-phenylethyl]amine hydrochloride with aqueous potassium hydroxide solution followed by extraction provides the free base, which subsequently undergoes lithiation with n-butyllithium at -78°C. The resulting lithium amide reacts with the binaphthyl chlorophosphine to afford the desired phosphoramidite ligand in good yield with excellent stereochemical integrity.

Asymmetric reduction represents another domain where (-)-bis[(S)-1-phenylethyl]amine hydrochloride demonstrates exceptional utility. The compound serves as a precursor for the synthesis of spiroborate catalysts that facilitate the borane-mediated reduction of oxime ethers with remarkable enantioselectivity. Primary (R)-arylethylamines can be prepared through the reduction of pure (Z)-ethanone oxime ethers with enantiomeric excesses reaching 99% using only 15% catalyst loading.

The synthetic versatility extends to the preparation of calcimimetic analogs, where enantiopure (1-naphthalen-1-yl)ethylamine serves as a chiral precursor. Two convenient synthetic routes have been developed, involving either direct amide formation followed by reduction or alternative coupling strategies that preserve stereochemical integrity throughout the transformation sequence. These methodologies demonstrate the compound's value in pharmaceutical applications where stereochemical purity is paramount.

Chiral shift agent applications represent an additional dimension of utility. The compound functions effectively in the determination of enantiomeric purity of various chiral species using Phosphorus-31 Nuclear Magnetic Resonance spectroscopy. This analytical application leverages the compound's ability to form diastereomeric complexes with chiral analytes, resulting in distinct spectroscopic signatures that enable quantitative enantiomeric analysis.

Stereochemical Importance in Chemical Research

The stereochemical significance of (-)-Bis[(S)-1-phenylethyl]amine hydrochloride extends far beyond its immediate synthetic applications, embodying fundamental principles of molecular chirality that govern numerous aspects of chemical behavior and biological activity. The compound's two stereogenic centers, both configured in the (S)-absolute configuration, create a C2-symmetric molecular architecture that exhibits unique stereochemical properties essential for its diverse applications.

The absolute stereochemistry of the compound determines its specific optical rotation properties, with the negative rotation value serving as a diagnostic indicator of the (S,S)-configuration. This optical activity results from the compound's interaction with plane-polarized light, where the specific spatial arrangement of atoms creates an asymmetric environment that rotates the plane of polarization in a predictable manner. The magnitude and direction of this rotation provide crucial information about both the stereochemical purity and absolute configuration of the sample.

Stereochemical recognition phenomena represent a critical aspect of the compound's functionality in asymmetric synthesis. The ability of (-)-bis[(S)-1-phenylethyl]amine hydrochloride to distinguish between enantiomeric substrates or reaction pathways stems from the three-dimensional complementarity between the chiral auxiliary and the substrate molecules. This molecular recognition process operates through a combination of steric interactions, electronic effects, and conformational preferences that favor specific stereochemical outcomes.

The C2-symmetry of the molecule contributes significantly to its effectiveness as a chiral auxiliary. This symmetry element reduces the number of possible diastereomeric transition states or intermediates, thereby simplifying the stereochemical analysis of reactions and often leading to enhanced selectivity. The symmetrical arrangement also facilitates the formation of well-defined complexes with metal centers in catalytic applications, contributing to the high enantioselectivities observed in various transformations.

Conformational analysis reveals that the compound adopts preferred three-dimensional arrangements that optimize intramolecular interactions while minimizing steric strain. The rotational freedom around the carbon-nitrogen bonds allows for conformational flexibility, yet the presence of the bulky phenyl groups creates defined steric environments that influence molecular recognition events. These conformational preferences play crucial roles in determining the stereochemical outcomes of reactions involving the compound.

The importance of stereochemical matching extends to applications in drug discovery and development, where the compound serves as a precursor for pharmaceutically relevant molecules. The principle of stereochemical matching suggests that optimal biological activity often requires specific three-dimensional arrangements of pharmacophores, making the availability of enantiomerically pure building blocks like (-)-bis[(S)-1-phenylethyl]amine hydrochloride essential for medicinal chemistry endeavors.

Temperature-dependent stereochemical behavior represents an additional consideration in the compound's applications. The thermodynamic and kinetic factors governing stereochemical outcomes can vary significantly with temperature, influencing both the reaction selectivity and the stability of stereochemical arrangements. Understanding these temperature effects is crucial for optimizing reaction conditions and ensuring reproducible stereochemical results.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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